Inverted Mutagenic Response in Nitroreductase-Deficient Salmonella TA100NR: Methyl Ester vs. Acetyl and Bromoacetyl Analogs
In a direct head-to-head comparison using the standard Ames plate incorporation assay, methyl 3,4-dichloro-5-nitro-2-furoate (III) exhibited a paradoxical increase in mutagenicity in the nitroreductase-deficient strain TA100NR, whereas the acetyl (I) and bromoacetyl (II) analogs showed reduced activity [1]. This inversion is a unique functional signature attributable to the methyl ester group at position 2, distinguishing it from other 3,4-dichloro-5-nitrofurans [1].
| Evidence Dimension | Fold change in mutagenic response (revertants/plate) in TA100NR relative to parent strain TA100 |
|---|---|
| Target Compound Data | Compound III (methyl 3,4-dichloro-5-nitro-2-furoate): approximately 4-fold more mutagenic in TA100NR than in TA100 |
| Comparator Or Baseline | Compound I (3,4-dichloro-5-nitro-2-acetylfuran) and Compound II (3,4-dichloro-5-nitro-2-bromoacetylfuran): less active in TA100NR compared to TA100 |
| Quantified Difference | ~4-fold increase for III vs. decrease for I and II |
| Conditions | Salmonella typhimurium TA100 and TA100NR (nitroreductase-deficient) strains, standard plate incorporation assay (Ames test), with and without S9 metabolic activation |
Why This Matters
For mode-of-action studies, this inverted response is a definitive experimental differentiator, allowing researchers to probe non-nitroreduction activation pathways (e.g., nitroso intermediates) that are not accessible with the acetyl or bromoacetyl analogs [1].
- [1] Hatcher, J.F., Yamamoto, K., Ichikawa, M., Bryan, G.T. and Swaminathan, S. (1995), Metabolic reduction of novel 3,4–dichloro-5-nitrofurans in Salmonella typhimurium. Environ. Mol. Mutagen., 25: 58-66. View Source
